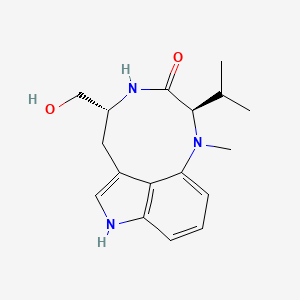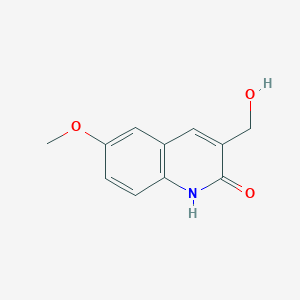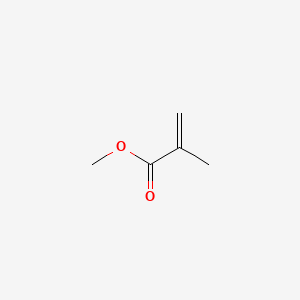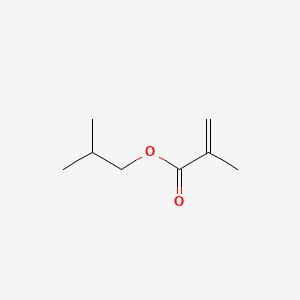
(+)-Indolactam V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Indolactam V is a naturally occurring compound that belongs to the indolactam family. It is known for its biological activity, particularly its ability to activate protein kinase C (PKC). This compound has been isolated from various marine organisms and has shown potential in various scientific research fields due to its unique chemical structure and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Indolactam V typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a tryptophan derivative to form the indole ring, followed by lactam formation. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization and lactam formation steps.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Indolactam V undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can lead to the formation of reduced indolactam derivatives.
Applications De Recherche Scientifique
(+)-Indolactam V has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of indole derivatives and to develop new synthetic methodologies.
Biology: It is used to study the activation of protein kinase C and its role in cellular signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate protein kinase C activity, which is involved in various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a chemical intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of (+)-Indolactam V involves the activation of protein kinase C (PKC). This activation occurs through the binding of this compound to the regulatory domain of PKC, leading to a conformational change that activates the enzyme. The activated PKC then phosphorylates various target proteins, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
(+)-Indolactam V is unique among indolactam compounds due to its specific structure and biological activity. Similar compounds include:
(-)-Indolactam V: This is the enantiomer of this compound and has different biological activity.
Indolactam B: This compound has a similar structure but lacks some of the functional groups present in this compound, leading to different biological properties.
Indolactam C: This compound has a different substitution pattern on the indole ring, leading to different reactivity and biological activity.
Propriétés
Numéro CAS |
90365-56-3 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |
Clé InChI |
LUZOFMGZMUZSSK-BLLLJJGKSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |
SMILES canonique |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















